molecular formula C20H26N4O4 B3016535 ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 1396881-59-6

ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No. B3016535
CAS RN: 1396881-59-6
M. Wt: 386.452
InChI Key: CLOFCBUGBYSUBJ-UHFFFAOYSA-N
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Description

The compound of interest, ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves Knoevenagel condensation reactions, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate . These reactions typically use aldehydes and ethyl acetoacetate in the presence of a catalytic amount of piperidine and trifluoroacetic acid under reflux conditions. Additionally, the synthesis of trifluoromethyl heterocycles from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions .

Molecular Structure Analysis

X-ray diffraction studies are commonly used to confirm the molecular structure of synthesized compounds, as demonstrated in the studies of various ethyl 3-oxobutanoate derivatives . These compounds often crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond.

Chemical Reactions Analysis

The reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles have been studied, showing the formation of different products depending on the substrates and reaction solvents . The reaction mechanism involves the formation of 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic methods, including NMR, mass spectroscopy, and UV-Vis . These studies provide insights into the electronic structure, molecular geometry, and potential intermolecular interactions, such as hydrogen bonding and π-π stacking . Additionally, the antimicrobial and antioxidant activities of these compounds are evaluated in vitro, which can be indicative of their potential applications .

Scientific Research Applications

Antimicrobial Activity

  • Research has demonstrated the effectiveness of certain 1,2,4-triazol-3-one derivatives, which share structural similarities with ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate, in antimicrobial activities. These compounds, including Mannich bases incorporating piperidine or similar nuclei, have shown good activity against various microorganisms, comparable to ampicillin (Fandaklı et al., 2012).

Antioxidant Properties

  • A derivative closely related to ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate demonstrated significant antioxidant ability, surpassing that of the control substance, butylated hydroxytoluene, in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Synthesis and Structural Studies

  • Ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate and its derivatives have been synthesized and characterized through various methods, including NMR and X-ray diffraction, elucidating their molecular structure and conformation (Kariyappa et al., 2016).

properties

IUPAC Name

ethyl 4-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-3-28-18(26)12-11-17(25)23-13-7-8-15(14-23)19-21-22(2)20(27)24(19)16-9-5-4-6-10-16/h4-6,9-10,15H,3,7-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOFCBUGBYSUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN(C(=O)N2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-oxobutanoate

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